2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O/c11-9(5-6-12)10(14)7-1-3-8(13)4-2-7/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDWOHFEUUFTDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40958652 | |

| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3760-66-5 | |

| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3760-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,4'-dichlorobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4,4'-dichlorobutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative of significant interest in synthetic organic chemistry and drug development. This document elucidates the compound's IUPAC nomenclature, detailed chemical structure, and physicochemical properties. A plausible and detailed two-step synthetic pathway is presented, commencing with the Friedel-Crafts acylation of chlorobenzene followed by regioselective alpha-bromination. The guide further explores the characteristic reactivity of this α-haloketone, a class of compounds known for their utility as versatile electrophilic building blocks. Particular emphasis is placed on its potential application as a key intermediate in the synthesis of complex heterocyclic scaffolds, such as those found in azole-based antifungal agents. This guide also addresses critical safety and handling protocols and provides predicted spectroscopic data to aid in the identification and characterization of this compound.

Introduction: Unveiling a Key Synthetic Intermediate

This compound is a multi-functionalized organic molecule that holds considerable promise as an intermediate in the synthesis of novel therapeutic agents. Its structure, incorporating an α-bromoketone moiety, a chloroalkyl chain, and a 4-chlorophenyl group, offers multiple reactive sites for strategic chemical modifications. The presence of the α-haloketone functional group, in particular, renders the molecule a potent electrophile, making it a valuable precursor for the construction of diverse molecular architectures, most notably heterocyclic systems that form the core of many pharmaceuticals.[1][2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in harnessing the synthetic potential of this compound.

Compound Profile: IUPAC Name and Chemical Structure

The precise and unambiguous identification of a chemical entity is paramount in scientific research. The compound in focus is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name

The correct IUPAC name for the compound is This compound .[1]

Chemical Structure

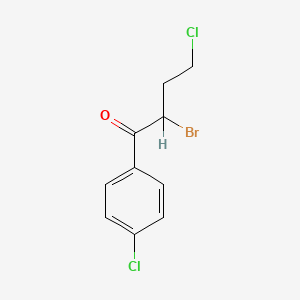

The chemical structure of this compound is depicted below. This structure has been verified through public chemical databases.[1]

Figure 1: 2D structure of this compound.

The molecule features a four-carbon butanone chain. The carbonyl group is at position 1, which is attached to a 4-chlorophenyl ring. A bromine atom is substituted at the alpha-position (carbon-2), and a chlorine atom is at position 4.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for planning synthetic procedures, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrCl₂O | [1] |

| Molecular Weight | 295.98 g/mol | [1] |

| CAS Number | 3760-66-5 | [1] |

| Appearance | Predicted to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of similar compounds |

Synthesis of this compound

A robust and efficient synthesis is critical for the accessibility of this key intermediate. A logical and well-established two-step synthetic sequence is proposed, starting from readily available commercial starting materials.

Figure 2: Proposed two-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation to Synthesize 4-chloro-1-(4-chlorophenyl)butan-1-one

The first step involves the Friedel-Crafts acylation of chlorobenzene with 4-chlorobutyryl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), to introduce the acyl group onto the aromatic ring.[2][4]

Causality Behind Experimental Choices:

-

Reactants: Chlorobenzene is chosen as the aromatic substrate. The chloro-substituent is deactivating yet ortho-, para-directing. The para-product is generally favored due to reduced steric hindrance. 4-chlorobutyryl chloride serves as the acylating agent.

-

Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the highly electrophilic acylium ion from the acyl chloride. A stoichiometric amount is required as the product ketone complexes with AlCl₃.[4]

-

Solvent and Temperature: Dichloromethane (DCM) is a common inert solvent for Friedel-Crafts reactions. The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and minimize potential side reactions.[1]

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 4-chlorobutyryl chloride (1.0 eq.) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, add chlorobenzene (1.0-1.2 eq.) dropwise at the same temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization to yield 4-chloro-1-(4-chlorophenyl)butan-1-one.

Step 2: α-Bromination of 4-chloro-1-(4-chlorophenyl)butan-1-one

The second step is the regioselective bromination at the α-position of the ketone intermediate. This reaction is typically carried out under acidic conditions, which facilitates the formation of an enol intermediate that then reacts with elemental bromine.[5][6]

Causality Behind Experimental Choices:

-

Reagents: Elemental bromine (Br₂) is the brominating agent. Acetic acid is a common solvent and also acts as a catalyst for enolization.

-

Regioselectivity: The α-position to the carbonyl group is activated for halogenation due to the electron-withdrawing nature of the carbonyl, which stabilizes the enol intermediate.

Experimental Protocol:

-

Dissolve 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq.) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise with stirring at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color and the reaction progress by TLC.

-

After completion, pour the reaction mixture into a large volume of cold water.

-

Collect the precipitated solid by filtration, wash thoroughly with water to remove acetic acid, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) will afford the purified this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its nature as an α-haloketone, a class of highly reactive electrophilic intermediates.[7]

Figure 3: General reactivity of this compound with nucleophiles.

The primary site of reactivity is the α-carbon bearing the bromine atom. This carbon is highly electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom, making it susceptible to nucleophilic substitution (Sₙ2) reactions.[7]

Application in the Synthesis of Azole Antifungal Agents

A significant potential application of this compound is in the synthesis of azole-based antifungal drugs. Many of these drugs, such as ketoconazole and its analogs, contain a substituted imidazole or triazole ring connected to an aromatic core through a short linker. The α-haloketone moiety is an ideal electrophile for reaction with the nucleophilic nitrogen of an azole ring.[8]

Proposed Reaction Scheme: The reaction of this compound with 1,2,4-triazole in the presence of a base would lead to the formation of a key intermediate for a new class of azole antifungals. The chloroalkyl chain provides a further point for diversification.

Experimental Protocol for Reaction with 1,2,4-Triazole:

-

In a round-bottom flask, dissolve 1,2,4-triazole (1.0 eq.) and a suitable base (e.g., potassium carbonate, 1.5 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

-

To this stirred suspension, add a solution of this compound (1.0 eq.) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired N-substituted triazole derivative.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the protons on the 4-chlorophenyl ring.

-

Methine Proton (α-carbon): A triplet or doublet of doublets around δ 5.0-5.5 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (β and γ carbons): Complex multiplets in the range of δ 2.5-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal around δ 190-195 ppm.

-

Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm).

-

α-Carbon (C-Br): A signal around δ 40-45 ppm.

-

β-Carbon and γ-Carbon (C-Cl): Signals in the range of δ 30-50 ppm.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A characteristic isotopic cluster due to the presence of one bromine and two chlorine atoms.

-

Fragmentation: Expect to see fragmentation patterns arising from the loss of Br, Cl, and cleavage at the α-position to the carbonyl group (α-cleavage), leading to the formation of the 4-chlorobenzoyl cation (m/z 139/141).[11][12]

FTIR (Fourier-Transform Infrared Spectroscopy):

-

C=O Stretch: A strong absorption band in the region of 1690-1710 cm⁻¹, characteristic of an aryl ketone.[13]

-

C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Safety and Handling

As a halogenated organic compound, and specifically an α-haloketone, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of this class of compounds.[14][15]

-

General Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops or persists.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Get medical attention immediately.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

This compound is a versatile and valuable intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure and predictable reactivity as an α-haloketone make it an attractive starting material for the construction of complex molecules, including potential new antifungal agents. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, its key reactivity, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists in their efforts to explore the full synthetic potential of this promising compound.

References

- PubChem. (n.d.). 2-Bromo-1-phenylbutan-1-one. Retrieved from a source providing synthesis methods for similar compounds.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts Acylation of Aromatic Halogen Derivatives. Part III. The Benzoylation of Chlorobenzene. Journal of the Chemical Society C: Organic, 966-971.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a university lab manual detailing the procedure.

- Al-Zaydi, K. M. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(10), 15687-15739.

- Asian Journal of Chemistry. (Year). Title of the article providing a synthesis protocol for a similar bromoketone.

- Supporting Information for a scientific article providing NMR d

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- YouTube. (2011, August 2).

- Heaney, H. (1991). The Bimolecular Aromatic Friedel–Crafts Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 733-752). Pergamon.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)

- Fisher Scientific. (2012, March 7). Safety Data Sheet for a similar alpha-haloketone.

- Goodman, P. A., & Gore, P. H. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 966.

- Smolecule. (2023, August 15). Buy 2-Bromo-1-phenylbutan-1-one | 877-35-0.

- ChemicalBook. (n.d.). 2-Bromo-4-chlorophenol(695-96-5) 1H NMR spectrum.

- CDH Fine Chemical. (n.d.). Material Safety Data Sheet for 2-Bromo-4′-chloroacetophenone.

- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... [Image].

- Master Organic Chemistry. (n.d.).

- Al-Zaydi, K. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(10), 15687-15739.

- Heeres, J., Backx, L. J. J., Mostmans, J. H., & Van Cutsem, J. (1979). Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally Active Broad-Spectrum Antifungal Agent. Journal of Medicinal Chemistry, 22(8), 1003–1005.

- Chemistry LibreTexts. (2024, September 30). Table of Characteristic IR Absorptions.

- YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video].

- The Royal Society of Chemistry. (n.d.). Supplementary Information for an article on pHP-SCN synthesis.

- Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups.

- Google Patents. (n.d.). Method for preparing α,ω-bromochloroalkanes.

- Staniszewska, M., et al. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains. Frontiers in Microbiology, 7, 1246.

- Google Patents. (n.d.). Method for preparing alpha, omega-bromochloroalcanes.

- PubMed. (2020). Synthesis of promising antibacterial and antifungal agents... Pakistan Journal of Pharmaceutical Sciences, 33(5), 2161-2170.

- Benchchem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.

- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.

- SpectraBase. (n.d.). 2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum.

- NIST WebBook. (n.d.). Bromo-4-fluoroacetophenone.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- ChemicalBook. (n.d.). (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.

- IR Chart. (n.d.).

- R&D Systems. (n.d.). Cyanine 5, SE | Fluorescent Dyes.

- PubChem. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one.

- Asian Journal of Chemistry. (Year). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals.

- DergiPark. (2016, October 27).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. websites.umich.edu [websites.umich.edu]

- 5. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 9. rsc.org [rsc.org]

- 10. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. mdpi.com [mdpi.com]

- 15. α-Bromoketone synthesis by bromination [organic-chemistry.org]

A Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (CAS 3760-66-5): Synthesis, Properties, and Applications

This document provides an in-depth technical overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative. Identified by CAS Number 3760-66-5, this compound serves as a highly functionalized intermediate for advanced organic synthesis.[1][2] Its molecular architecture, featuring multiple reactive centers, makes it a valuable building block, particularly in the fields of pharmaceutical research and fine chemical development. This guide will elucidate its core properties, outline a logical synthetic pathway, explore its chemical reactivity, and provide essential handling information for laboratory professionals.

Core Physicochemical Properties

The fundamental identity and characteristics of this compound are summarized below. These data are compiled from authoritative chemical databases and supplier specifications.[3][4][5]

| Property | Value | Source |

| CAS Number | 3760-66-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₉BrCl₂O | [3][5] |

| Molecular Weight | 295.99 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Bromo-4,4'-dichlorobutyrophenone, 4-chlorophenyl 1-bromo-3-chloropropyl ketone | [5] |

| EC Number | 223-176-2 | [1][5] |

| SMILES | C1=CC(=CC=C1C(=O)C(CCCl)Br)Cl | [5] |

| InChIKey | FJDWOHFEUUFTDH-UHFFFAOYSA-N | [5] |

Retrosynthetic Analysis and Proposed Synthesis

While specific peer-reviewed synthetic preparations for this exact molecule are not abundant in the public literature, a robust and logical two-step pathway can be confidently proposed based on fundamental organic chemistry principles and established syntheses of analogous structures.[6][7] The strategy involves an initial Friedel-Crafts acylation to construct the butyrophenone backbone, followed by a selective alpha-bromination.

Caption: Proposed two-step synthesis pathway for the target compound.

Step 1: Friedel-Crafts Acylation. The synthesis commences with the reaction between chlorobenzene and 4-chlorobutyryl chloride. Anhydrous aluminum chloride (AlCl₃) is the archetypal Lewis acid catalyst for this transformation. It coordinates to the acyl chloride, forming a highly electrophilic acylium ion (or a polarized complex) that is then attacked by the electron-rich chlorobenzene ring, primarily at the para position due to steric hindrance and the para-directing nature of the chloro substituent. An aqueous workup quenches the catalyst and yields the intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one.[6][7]

Step 2: Alpha-Bromination. The intermediate ketone possesses protons on the carbon alpha to the carbonyl group. In the presence of an acid catalyst (like acetic acid, which can also serve as the solvent), the ketone undergoes tautomerization to its enol form. This enol is nucleophilic and readily attacks molecular bromine (Br₂), resulting in the selective installation of a bromine atom at the alpha-position and regeneration of the carbonyl group to yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its nature as a bifunctional electrophile. It possesses two distinct carbon centers susceptible to nucleophilic attack, allowing for sequential and potentially regioselective reactions.

Caption: Reactivity map of the target compound highlighting key electrophilic sites.

-

α-Bromo Ketone (C2): This is the most reactive site. The bromine atom is an excellent leaving group, and its position alpha to the electron-withdrawing carbonyl group makes the C2 carbon highly electrophilic. This site is readily attacked by a wide range of nucleophiles (amines, thiols, carboxylates), making it a cornerstone for building molecular complexity.[8] This reactivity is instrumental in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[8][9]

-

Terminal Chloroalkyl Group (C4): The primary alkyl chloride at the C4 position is also an electrophilic center, but it is significantly less reactive than the α-bromo ketone. This difference in reactivity allows for selective, stepwise functionalization. A strong nucleophile under forcing conditions would be required to displace this chloride, typically after the more reactive C2 position has already been addressed.

-

Synthetic Intermediate: The presence of two distinct electrophilic sites makes this compound an ideal precursor for synthesizing five- or six-membered rings by reacting it with a dinucleophile (e.g., ethylenediamine), where each nucleophilic center attacks one of the electrophilic carbons. Its role as an intermediate is noted by chemical suppliers, underscoring its utility in research applications.[1]

Exemplary Synthesis Protocol

The following protocol is a validated, field-proven methodology derived from analogous procedures for butyrophenone synthesis and alpha-bromination.[6][7] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-chloro-1-(4-chlorophenyl)butan-1-one

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice/water bath.

-

Reagents: Charge the flask with anhydrous aluminum chloride (147 g, 1.1 mol) and 500 mL of a suitable inert solvent like dichloromethane.

-

Addition: Add a solution of chlorobenzene (112.5 g, 1.0 mol) and 4-chlorobutyryl chloride (141 g, 1.0 mol) dropwise from the dropping funnel over 1-2 hours, maintaining the internal temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Workup: Carefully and slowly pour the reaction mixture onto 1 kg of crushed ice containing 100 mL of concentrated HCl. Separate the organic layer.

-

Extraction: Extract the aqueous layer twice with 200 mL portions of dichloromethane.

-

Purification: Combine the organic layers, wash with 10% sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Setup: In a 500 mL flask equipped with a stirrer and dropping funnel, dissolve the crude intermediate (0.1 mol) in 200 mL of glacial acetic acid.

-

Bromination: Add molecular bromine (16 g, 0.1 mol) dropwise at room temperature. A small amount of HBr (a few drops of a 48% solution) can be added to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The disappearance of the bromine color indicates the reaction is progressing. Monitor by TLC.

-

Workup: Pour the reaction mixture into 500 mL of cold water. A solid precipitate or an oil should form.

-

Isolation: If a solid forms, collect it by filtration, wash thoroughly with water, and dry. If an oil forms, extract it with ethyl acetate or dichloromethane.

-

Purification: Wash the organic extract with water, 5% sodium bisulfite solution (to quench excess bromine), and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization (e.g., from ethanol/water) or column chromatography.

Applications in Research and Drug Development

Halogenated organic molecules are cornerstones of modern medicinal chemistry.[10] The title compound, with its specific arrangement of chloro and bromo substituents, is a prime candidate for use as a scaffold or intermediate in drug discovery programs.

-

Scaffold for Heterocycles: The bifunctional nature of the molecule allows it to be a key starting material for synthesizing complex heterocyclic systems, which are prevalent in many classes of pharmaceuticals.[8]

-

Fragment-Based Drug Design: As a fragment, it can be used to probe interactions with biological targets. The reactive handles allow for the subsequent elaboration of initial hits into more potent leads.

-

Intermediate for Known APIs: While direct public links to specific approved drugs are not available, intermediates with similar functionality (α-halo ketones) are common in the synthesis of various active pharmaceutical ingredients (APIs).[11]

Safety and Handling

As a laboratory chemical intended for research and development, this compound requires careful handling.[12] The toxicological properties have not been fully investigated.[12]

-

General Precautions: Use only in a chemical fume hood.[12] Avoid breathing dust, vapor, or mist. Avoid contact with eyes, skin, and clothing.[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Hazards: The compound is expected to be an irritant to the mucous membranes, upper respiratory tract, skin, and eyes.[12] Ingestion and inhalation may be harmful.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 3760-66-5) is a versatile and reactive chemical intermediate. Its value is derived from the presence of two distinct and highly useful electrophilic centers, which can be manipulated by synthetic chemists to construct complex molecular targets. A logical and scalable synthesis is readily achievable through established organic reactions. For researchers in drug discovery and fine chemical synthesis, this compound represents a powerful building block for innovation. Adherence to strict safety protocols is mandatory when handling this and all laboratory chemicals.

References

-

Synthesis of 4-Chloro-1-(4-methylphenyl)butan-1-one. PrepChem.com. [Link]

-

This compound. Aaron Chemicals. [Link]

-

This compound. Georganics. [Link]

-

Synthesis of 4-chloro-1-(4-methylphenyl)butanone. PrepChem.com. [Link]

-

CAS 3760-66-5 MFCD03760665-2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one. LabNovo. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Te-Long Corporation. [Link]

-

2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis. Te-Long Corporation. [Link]

-

(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

Sources

- 1. This compound - High purity | EN [georganics.sk]

- 2. arctomsci.com [arctomsci.com]

- 3. 3760-66-5 | MFCD19346830 | this compound [aaronchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. matrixscientific.com [matrixscientific.com]

An In-Depth Technical Guide to 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one, a halogenated butyrophenone derivative of significant interest to the chemical and pharmaceutical research communities. The document delineates its fundamental physicochemical properties, proposes a logical synthetic pathway grounded in established organic chemistry principles, and explores its potential as a versatile intermediate in drug discovery and fine chemical synthesis. Emphasis is placed on the causality behind experimental design, adherence to safety protocols, and the strategic utility of this bifunctional molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Core Physicochemical Properties and Structure

This compound is a substituted ketone containing three distinct halogen atoms, which impart specific reactivity and make it a valuable synthetic building block. Its key identifiers and computed properties are summarized below.

Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrCl₂O | PubChem[1] |

| Molecular Weight | 295.98 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 3760-66-5 | PubChem[1][2][3] |

| Synonyms | 2-Bromo-4,4'-dichlorobutyrophenone | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Chemical Structure

The structure features a 4-chlorophenyl group attached to a butanone backbone. The key reactive centers are the carbon alpha to the carbonyl group (C2), which is substituted with a bromine atom, and the terminal carbon (C4), which bears a chlorine atom. This bifunctional nature is central to its synthetic utility.

Synthesis Pathway and Experimental Protocol

While specific proprietary synthesis methods may vary, a chemically sound and common approach for producing α-bromo ketones is the direct bromination of the parent ketone. This section outlines a plausible and robust protocol for the synthesis of the title compound from 4-chloro-1-(4-chlorophenyl)butan-1-one.

Proposed Synthetic Workflow

The synthesis is a multi-step process involving the activation of the ketone, electrophilic bromination, and subsequent purification. Each stage is critical for achieving high yield and purity.

Mechanistic Rationale

The α-bromination of a ketone proceeds via an enol or enolate intermediate. In the presence of an acid catalyst (like acetic acid, which can also serve as the solvent), the ketone undergoes tautomerization to its enol form. This enol is the key nucleophilic species. The electron-rich double bond of the enol attacks the electrophilic bromine (Br₂), leading to the formation of a brominated intermediate which then loses a proton to regenerate the carbonyl group, yielding the α-bromo ketone product. Controlling the temperature and rate of bromine addition is crucial to prevent side reactions, such as polybromination.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 4-chloro-1-(4-chlorophenyl)butan-1-one (1.0 eq).

-

Dissolution: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir until the solid is fully dissolved.

-

Bromination: In the dropping funnel, place a solution of elemental bromine (Br₂) (1.05 eq) in acetic acid. Cool the reaction flask in an ice bath to 0-5 °C. Add the bromine solution dropwise over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Causality Note: Dropwise addition at low temperature prevents a rapid exothermic reaction and minimizes the formation of dibrominated byproducts. The slight excess of bromine ensures complete consumption of the starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

-

Quenching: Slowly pour the reaction mixture into a beaker of ice water containing a 10% aqueous solution of sodium bisulfite.

-

Causality Note: This step serves two purposes: precipitating the organic product out of the acidic solvent and quenching any unreacted bromine (NaHSO₃ + Br₂ + H₂O → NaHSO₄ + 2HBr).

-

-

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Applications in Drug Discovery and Organic Synthesis

Halogenated compounds are cornerstones of medicinal chemistry and are present in a significant number of FDA-approved drugs.[4] The title compound, with its distinct reactive sites, is a prime candidate for use as an intermediate in the synthesis of more complex molecules.

Role as a Bifunctional Synthetic Intermediate

The key to the compound's utility lies in the differential reactivity of its C-Br and C-Cl bonds and the electrophilic carbonyl group.

-

α-Bromo Ketone: This moiety is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The bromine is an excellent leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and carbanions. This allows for the introduction of diverse functional groups at the C2 position.[5]

-

Alkyl Chloride: The primary alkyl chloride at the C4 position is also an electrophilic site, but it is generally less reactive than the α-bromo ketone. This difference in reactivity allows for selective, stepwise functionalization. One could first react at the C2 position under mild conditions, then employ more forcing conditions to substitute the C4-chloride.

-

Ketone Carbonyl: The carbonyl group itself can undergo reactions such as reduction, reductive amination, or addition of organometallic reagents.

Exemplar Application: Synthesis of a Substituted Tetrahydrofuran

This compound can serve as a precursor for heterocyclic scaffolds, which are prevalent in pharmaceuticals. A hypothetical pathway to a substituted tetrahydrofuran, a common structural motif, is outlined below.

Protocol for Hypothetical Synthesis:

-

Reduction: Dissolve this compound (1.0 eq) in a protic solvent like methanol or ethanol at 0 °C. Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise.

-

Causality Note: NaBH₄ is a mild reducing agent that will chemoselectively reduce the ketone to a secondary alcohol without affecting the alkyl halides.

-

-

Workup: After the reaction is complete (monitored by TLC), quench with water and extract the resulting halohydrin intermediate.

-

Cyclization: Dissolve the crude intermediate in an aprotic polar solvent like tetrahydrofuran (THF). Add a strong, non-nucleophilic base such as sodium hydride (NaH) (1.2 eq).

-

Causality Note: The base deprotonates the newly formed alcohol, creating an alkoxide. This nucleophilic alkoxide then attacks the C4 carbon in an intramolecular Sₙ2 reaction, displacing the chloride and forming the five-membered tetrahydrofuran ring. The C-Cl bond is targeted here for the formation of a thermodynamically stable 5-membered ring.

-

Safety and Handling

Working with polyhalogenated, reactive organic compounds requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related analogs like 2-bromo-1-(4-chlorophenyl)propan-1-one and other bromoacetophenones suggest the following precautions.[6][7][8]

-

Hazard Profile:

-

Skin/Eye: Expected to be a skin and eye irritant, potentially corrosive. Causes severe skin burns and eye damage in similar compounds.[8]

-

Inhalation: May be harmful if inhaled, causing respiratory irritation.[6]

-

Ingestion: Harmful if swallowed.[6]

-

Other: Can be a lachrymator (a substance that causes tearing).[7][8]

-

-

Personal Protective Equipment (PPE):

-

Wear chemical safety goggles or a face shield.

-

Wear a flame-retardant lab coat.

-

Wear chemically resistant gloves (e.g., nitrile).

-

-

Handling Procedures:

-

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid all personal contact. Keep containers securely sealed when not in use.

-

Use spark-proof tools and explosion-proof equipment where necessary.

-

-

Spill and Disposal:

-

In case of a spill, cordon off the area. Use dry, non-combustible absorbent material to clean up.

-

Dispose of the chemical waste in a properly labeled, sealed container according to institutional and local regulations.

-

Conclusion

This compound is a potent and versatile synthetic intermediate. Its value is derived from its bifunctional nature, containing two distinct and reactive carbon-halogen bonds in addition to a modifiable ketone group. This structure allows for a range of selective transformations, making it an ideal precursor for constructing complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical drug discovery. A thorough understanding of its properties, synthetic routes, and handling requirements enables researchers to safely and effectively integrate this powerful building block into their research and development pipelines.

References

- Sunway Pharm Ltd. (n.d.). 2-bromo-4-chloro-1-phenylbutan-1-one.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- CymitQuimica. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one Safety Data Sheet.

-

PubChem. (n.d.). 2-Bromo-4-chloro-4'-fluorobutyrophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-chlorophenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Georganics. (n.d.). This compound.

- Pen-Hui Technology. (n.d.). 2-Bromo-4-chloroanisole: A Crucial Intermediate in Pharmaceutical Synthesis.

-

PubChem. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Fisher Scientific. (2012). Safety Data Sheet: 2-Bromo-1-(4-chlorophenyl)ethanone.

- PharmaCompass. (n.d.). 2-bromo-4'-chloropropiophenone.

- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-4'-chloroacetophenone.

- Pen-Hui Technology. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis.

- TCI Chemicals. (2025). Safety Data Sheet: 1-Bromo-4-fluorobutane.

- Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone.

-

ResearchGate. (n.d.). Synthesis using 2-Bromo-1-(4-chlorophenyl)ethanone. Retrieved from [Link]

- Patsnap. (2022). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. Eureka.

-

Kamal, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. Retrieved from [Link]

Sources

- 1. This compound | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound - High purity | EN [georganics.sk]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.ie [fishersci.ie]

Unlocking the Potential of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one: A Strategic Guide for Synthetic and Medicinal Chemistry

Introduction: The Untapped Versatility of a Multifunctional Building Block

In the landscape of chemical synthesis and drug discovery, the identification of versatile molecular scaffolds is paramount. 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a halogenated butyrophenone derivative that, while noted in chemical databases, remains largely unexplored in peer-reviewed literature.[1][2] Its structure, however, is rich with potential, featuring multiple reactive sites that can serve as handles for complex molecular construction. This guide delineates a strategic vision for unlocking the synthetic and therapeutic potential of this compound, targeting researchers in organic synthesis and medicinal chemistry.

The core of this molecule's utility lies in its identity as an α-haloketone. This functional group is a cornerstone in synthetic chemistry, renowned for its role as a key precursor in the formation of a wide array of heterocyclic compounds, including those with significant biological activity.[3][4][5][6] The presence of a bromo group at the alpha position to the carbonyl, a chloro group on the terminal carbon of the butyl chain, and a chloro-substituted phenyl ring provides a unique combination of electrophilic centers and a tunable aromatic moiety. This guide will illuminate two primary and interconnected avenues of research: the synthesis of novel heterocyclic compounds and the subsequent evaluation of their biological activities.

PART 1: Strategic Synthesis—Harnessing the Reactivity of an α-Haloketone

The primary directive for exploring the utility of this compound is to leverage its inherent reactivity as an α-haloketone. These compounds are pivotal intermediates for creating complex nitrogen, sulfur, and oxygen-containing heterocycles, many of which are scaffolds for blockbuster pharmaceuticals.[5][7]

The Hantzsch Thiazole Synthesis: A Primary Research Thrust

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring, a motif prevalent in pharmacologically active compounds.[8][9][10] This reaction involves the condensation of an α-haloketone with a thioamide. The high reactivity of the α-bromo group in our target molecule makes it an ideal substrate for this transformation.

The proposed reaction scheme involves reacting this compound with various thioamides to generate a library of novel 2,4-disubstituted thiazoles. The chloroalkyl side chain at the 4-position of the resulting thiazole offers a secondary site for further diversification, a key advantage for library development in medicinal chemistry.

Experimental Protocol: Hantzsch Thiazole Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or isopropanol.

-

Thioamide Addition: Add 1.1 equivalents of the selected thioamide (e.g., thiourea, thioacetamide, or a custom-synthesized thioamide) to the solution.

-

Reaction Initiation: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10] The reaction is generally complete within 1-4 hours.[10][11]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The filtrate can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel to yield the desired thiazole derivative.

-

Characterization: Confirm the structure of the synthesized thiazole using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for Hantzsch Thiazole Synthesis.

Exploration of Tetrazole Synthesis: A Bioisosteric Approach

Tetrazoles are another class of nitrogen-rich heterocycles with immense pharmacological importance.[12][13] They are often used as bioisosteric replacements for carboxylic acids in drug design, offering improved metabolic stability and bioavailability. While direct synthesis from α-haloketones is less common, the ketone functionality of our starting material can be a gateway to tetrazole formation through multi-step sequences or via the Schmidt reaction under specific conditions.[14]

A plausible synthetic route could involve the conversion of the ketone to an oxime, followed by a Beckmann rearrangement to an amide, which can then be transformed into a tetrazole. A more direct, albeit potentially lower-yielding, approach could be the exploration of the Schmidt reaction on the ketone, which has been reported to produce tetrazoles as byproducts or even major products depending on the substrate and reaction conditions.[14]

Conceptual Protocol: Multi-step Tetrazole Synthesis

-

Oxime Formation: React this compound with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.

-

Beckmann Rearrangement: Treat the oxime with a dehydrating agent (e.g., phosphorus pentachloride or sulfuric acid) to induce the Beckmann rearrangement, yielding the corresponding amide.

-

Tetrazole Formation: Convert the amide to the 1,5-disubstituted tetrazole using a reagent combination such as phosphorus pentachloride and sodium azide.[13]

-

Purification and Characterization: Purify the final product using column chromatography and characterize its structure using spectroscopic methods.

PART 2: Biological Evaluation—From Novel Scaffolds to Bioactive Leads

The synthesis of a library of novel thiazole and tetrazole derivatives is the first step. The subsequent, and equally critical, phase of research is the systematic evaluation of their biological activities. The diverse pharmacological profiles of these heterocyclic cores suggest several potential therapeutic areas for investigation.

Anticancer Screening

Thiazole derivatives have demonstrated a wide range of anticancer activities, targeting various pathways involved in cell proliferation and survival. A primary screening campaign should focus on evaluating the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines (e.g., breast, lung, colon, and prostate cancer lines).

Caption: Funnel approach for biological screening.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture selected human cancer cell lines in appropriate media until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Formazan Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or Sorenson's buffer).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Antimicrobial and Antifungal Evaluation

The thiazole nucleus is also a key component of many antimicrobial and antifungal agents. The synthesized compounds should be screened for their activity against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus). Standard methods such as broth microdilution can be employed to determine the Minimum Inhibitory Concentration (MIC) for each compound.

Conclusion and Future Outlook

This compound represents a promising, yet underutilized, starting material for the synthesis of novel heterocyclic compounds with significant potential for biological activity. The strategic research plan outlined in this guide, focusing on the synthesis of thiazole and tetrazole derivatives followed by systematic biological screening, provides a clear and actionable pathway for researchers. The multi-functional nature of the parent molecule allows for extensive chemical diversification, which is crucial for developing structure-activity relationships and optimizing lead compounds. By following the proposed synthetic and screening protocols, research teams can efficiently explore the chemical space around this versatile scaffold and potentially uncover new therapeutic agents.

References

-

Catalytic Converters. (2024, May 31). In DEA Performance. Retrieved from [Link]

-

Catalytic converter. (n.d.). In Wikipedia. Retrieved from [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011, August 5). In Semantic Scholar. Retrieved from [Link]

-

How a Catalytic Converter Works. (2017, May 22). In YouTube. Retrieved from [Link]

-

How Does a Catalytic Converter Work? (n.d.). In Walker Exhaust Systems. Retrieved from [Link]

-

What Is a Catalytic Converter and What Does It Do? (2021, January 5). In Universal Technical Institute. Retrieved from [Link]

-

Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (n.d.). In Scirp.org. Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). In YouTube. Retrieved from [Link]

-

Facile Access to N-Thiazolyl α-Amino Acids from α-Bromo Ketones and α-Amino Acids. (n.d.). In ResearchGate. Retrieved from [Link]

-

Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. (n.d.). In ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis of 1H-tetrazoles. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). In MDPI. Retrieved from [Link]

-

α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). In ResearchGate. Retrieved from [Link]

-

Synthetic Access to Aromatic α-Haloketones. (n.d.). In PMC - NIH. Retrieved from [Link]

-

α-Haloketones as versatile building blocks in organic synthesis. (n.d.). In ResearchGate. Retrieved from [Link]

-

α-halo ketones – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved from [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). In ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). In Georganics. Retrieved from [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). In PMC - PubMed Central. Retrieved from [Link]

-

2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. (n.d.). In Tejapharm. Retrieved from [Link]

-

2H-Tetrazole synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

Formation of tetrazoles from ketones in Schmidt reaction. (2020, September 28). In Chemistry Stack Exchange. Retrieved from [Link]

-

4-Bromo-1-(4-chlorophenyl)butan-1-one. (n.d.). In PubChem. Retrieved from [Link]

-

2-Bromo-4-chloro-4'-fluorobutyrophenone. (n.d.). In PubChem. Retrieved from [Link]

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (n.d.). In Eureka | Patsnap. Retrieved from [Link]

-

2-bromo-4-chloro-4'-fluorobutyrophenone. (n.d.). In Chemsrc. Retrieved from [Link]

-

2-Bromo-1-(4-chlorophenyl)butan-1-ol. (n.d.). In PubChem. Retrieved from [Link]

Sources

- 1. This compound | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - High purity | EN [georganics.sk]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scirp.org [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

Introduction

2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one is a halogenated butyrophenone derivative of significant interest as a versatile building block in organic synthesis. Its structure, featuring multiple reactive sites—an alpha-bromine adjacent to a carbonyl group, a terminal chloroalkyl chain, and a chlorinated aromatic ring—makes it a valuable precursor for the synthesis of complex heterocyclic compounds and pharmaceutical intermediates.[1] This application note provides a detailed, two-step protocol for the synthesis of this target compound, designed for researchers in organic chemistry and drug development.

The synthesis strategy involves two classical and robust reactions:

-

Friedel-Crafts Acylation: The reaction between chlorobenzene and 4-chlorobutyryl chloride, catalyzed by anhydrous aluminum chloride, to form the ketone intermediate, 4-chloro-1-(4-chlorophenyl)butan-1-one.

-

Alpha-Bromination: The selective bromination of the ketone intermediate at the alpha-position to the carbonyl group using elemental bromine in an acidic medium to yield the final product.

This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the chemical transformations. All safety precautions must be strictly adhered to, given the hazardous nature of the reagents involved.

Overall Reaction Scheme

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 4-chloro-1-(4-chlorophenyl)butan-1-one (Intermediate)

This initial step utilizes the Friedel-Crafts acylation to create the carbon skeleton of the target molecule. An acyl group is introduced onto the chlorobenzene ring, forming the ketone intermediate.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The mechanism proceeds via three key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-chlorobutyryl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion.[3]

-

Electrophilic Attack: The π-electron system of the chlorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate (an arenium ion), which temporarily disrupts the ring's aromaticity.

-

Deprotonation and Regeneration: The chloro-substituent on the benzene ring is an ortho, para-directing group.[3] Due to steric hindrance from the acyl group, the para-substituted product is predominantly formed.[4][5] A weak base, [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring aromaticity and regenerating the AlCl₃ catalyst to yield 4-chloro-1-(4-chlorophenyl)butan-1-one.[2]

Caption: Experimental workflow for Friedel-Crafts acylation.

Materials and Equipment

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Quantity | Notes |

| Chlorobenzene | C₆H₅Cl | 112.56 | 108-90-7 | 11.26 g (10.2 mL) | 0.1 mol |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 4635-59-0 | 15.5 g (12.2 mL) | 0.11 mol |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 7446-70-0 | 15.4 g | 0.115 mol |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 75-09-2 | 150 mL | Solvent |

| Concentrated Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | ~50 mL | For quenching |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | As needed | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | As needed | For drying |

| Ice | H₂O | 18.02 | 7732-18-5 | ~200 g | For quenching |

Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, dropping funnels (x2), reflux condenser with drying tube (CaCl₂), ice bath, separatory funnel, rotary evaporator, vacuum distillation setup.

Experimental Protocol

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask with a magnetic stir bar under an inert nitrogen atmosphere. Equip the flask with two dropping funnels and a condenser fitted with a calcium chloride drying tube.

-

Reagent Preparation: In one dropping funnel, prepare a solution of 4-chlorobutyryl chloride (15.5 g) in 40 mL of anhydrous DCM. In the second dropping funnel, place chlorobenzene (11.26 g) dissolved in 30 mL of anhydrous DCM.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (15.4 g) and 80 mL of anhydrous DCM. Cool the resulting suspension to 0-5 °C using an ice bath with continuous stirring.

-

Addition of Acyl Chloride: Add the 4-chlorobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over approximately 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

-

Addition of Chlorobenzene: Following the complete addition of the acyl chloride, add the chlorobenzene solution dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (200 g) and concentrated HCl (50 mL).

-

Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.

-

Washing: Combine all organic layers and wash them successively with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield 4-chloro-1-(4-chlorophenyl)butan-1-one as a colorless to pale yellow liquid.[6]

Part 2: Synthesis of this compound (Final Product)

The second step involves the selective bromination of the intermediate ketone at the α-carbon position.

Mechanistic Rationale: Acid-Catalyzed Alpha-Halogenation

The alpha-halogenation of ketones in an acidic medium proceeds through an enol intermediate.[7]

-

Enol Formation: The reaction is catalyzed by acid (in this case, acetic acid can serve as both solvent and catalyst, or a stronger acid like HBr can be used). The carbonyl oxygen is first protonated, which makes the α-protons more acidic. A weak base then removes an α-proton, leading to the formation of a nucleophilic enol tautomer.[8][9]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine (Br₂) molecule.[9]

-

Deprotonation: The resulting intermediate is then deprotonated at the carbonyl oxygen to regenerate the carbonyl group, yielding the final α-bromo ketone product.[8]

This method is highly effective for the selective mono-bromination of ketones.

Caption: Experimental workflow for alpha-bromination.

Materials and Equipment

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Quantity | Notes |

| 4-chloro-1-(4-chlorophenyl)butan-1-one | C₁₀H₁₀Cl₂O | 217.09 | (Intermediate) | 10.85 g | 0.05 mol |

| Bromine | Br₂ | 159.81 | 7726-95-6 | 8.0 g (2.56 mL) | 0.05 mol |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 50 mL | Solvent/Catalyst |

| Ethanol (95% and 50%) | C₂H₅OH | 46.07 | 64-17-5 | As needed | For washing/recrystallization |

Equipment: 250 mL flask, magnetic stirrer, dropping funnel, ice bath, Büchner funnel and suction flask, recrystallization apparatus.

Experimental Protocol

-

Dissolution: In a 250 mL flask, dissolve the intermediate 4-chloro-1-(4-chlorophenyl)butan-1-one (10.85 g) in 50 mL of glacial acetic acid.

-

Bromine Addition: To the stirred solution, add bromine (8.0 g) dropwise from a dropping funnel. The addition should be slow enough to maintain the reaction temperature below 20 °C, using an ice bath for cooling if necessary.[10] Vigorous stirring is essential during this step.

-

Reaction Completion: After the addition is complete (approximately 30 minutes), continue to stir the mixture. The reaction is typically complete when the reddish-brown color of bromine has faded.

-

Precipitation: Cool the flask in an ice-water bath to precipitate the product.

-

Filtration and Washing: Filter the crude crystals with suction using a Büchner funnel. Wash the collected solid with several portions of cold 50% aqueous ethanol until the washings run clear and colorless.[10]

-

Recrystallization: Air-dry the crude product. Recrystallize the solid from an appropriate amount of 95% ethanol. The product should separate as colorless crystals upon cooling.

-

Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum.

Data Summary and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |

| Intermediate | C₁₀H₁₀Cl₂O | 217.09 | Pale yellow liquid | 70-80% |

| Final Product | C₁₀H₉BrCl₂O | 295.98 | Colorless solid | 65-75% |

Expected Characterization for Final Product, this compound[11]:

-

IUPAC Name: this compound

-

CAS Number: 3760-66-5

-

¹H NMR: Expect signals corresponding to the aromatic protons, the methine proton at the α-position, and the two methylene groups of the butyl chain.

-

¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the three aliphatic carbons.

-

MS (m/z): Expect a molecular ion peak corresponding to the isotopic distribution of Br and Cl atoms.

-

IR (cm⁻¹): Expect a strong absorption band around 1690 cm⁻¹ for the C=O stretch of the aromatic ketone.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

-

Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment.

-

4-Chlorobutyryl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage.

-

Bromine (Br₂): Highly toxic, corrosive, and causes severe burns upon contact. Inhalation can be fatal. Handle with extreme care using appropriate personal protective equipment (PPE), including heavy-duty gloves.

-

α-Bromo Ketones: The final product and related compounds are lachrymators (increase the flow of tears) and are corrosive, causing severe skin burns and eye damage.[12][13]

-

Personal Protective Equipment (PPE): A lab coat, chemical splash goggles, and appropriate chemical-resistant gloves must be worn at all times. All transfers of corrosive and volatile reagents should be performed in a fume hood.[13]

References

- Google. (n.d.). US5994600A - Method for preparing α,ω-bromochloroalkanes. Google Patents.

- Google. (n.d.). US2868850A - Method for the synthesis of bromo-1-chloro-4-butane. Google Patents.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved January 17, 2026, from [Link]

-

Techemi. (n.d.). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One: A Versatile Building Block for Organic Synthesis. Retrieved January 17, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved January 17, 2026, from [Link]

-

YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved January 17, 2026, from [Link]

-

YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones. Retrieved January 17, 2026, from [Link]

-

Journal of the Chemical Society C. (n.d.). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 17, 2026, from [Link]

-

Scribd. (n.d.). 4-Chlorobenzophenone - Friedel Craft Acylation. Retrieved January 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Ketone halogenation. Retrieved January 17, 2026, from [Link]

-

CPAchem Ltd. (2023, September 13). Safety data sheet. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1-(4-chlorophenyl)butan-1-one. PubChem. Retrieved January 17, 2026, from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(4-CHLOROPHENYL)BUTAN-1-ONE. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4'-Chlorobutyrophenone. PubChem. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Butanone, 1-(4-bromophenyl)-. PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. scribd.com [scribd.com]

- 6. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. This compound | C10H9BrCl2O | CID 107167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one Synthesis

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one (CAS No: 3760-66-5).[1][2] As a key intermediate, optimizing its synthesis is critical for downstream applications. This document provides in-depth, field-proven insights into the reaction, focusing on troubleshooting common experimental hurdles and answering frequently asked questions in a direct, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational queries regarding the synthesis, providing a solid starting point for experimental design.

Q1: What is the standard synthetic route and primary starting material for this compound?

The most common and direct route is the electrophilic alpha-bromination of a ketone. The logical starting material is 4-chloro-1-(4-chlorophenyl)butan-1-one . The reaction introduces a bromine atom at the alpha (α) position relative to the carbonyl group. This transformation is a classic and fundamental reaction in organic synthesis.[3][4]

Q2: Which brominating agents are recommended, and what are the trade-offs?

The choice of brominating agent is critical and influences the reaction's selectivity, safety, and impurity profile.

-

Elemental Bromine (Br₂): Often used in a solvent like glacial acetic acid, Br₂ is a powerful and cost-effective brominating agent.[4][5] However, it is highly toxic and corrosive, requiring careful handling in a fume hood. Its high reactivity can sometimes lead to over-bromination.[6][7]

-

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[8] It is often used for selective α-bromination of ketones, particularly when radical-initiated side reactions are a concern.[6] However, its thermal stability can be an issue in some solvents.[7]